

# Cyhalofop-butyl: A Comprehensive Technical Guide to its Physical and Chemical Properties

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Cyhalofop  
Cat. No.: B1662147

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**Cyhalofop**-butyl is a selective, post-emergence herbicide belonging to the aryloxyphenoxypropionate class. It is primarily utilized for the control of a broad spectrum of grass weeds in rice cultivation and other crops.<sup>[1]</sup> Its efficacy stems from its specific mode of action, which involves the inhibition of acetyl-CoA carboxylase (ACCase), an essential enzyme in fatty acid biosynthesis in susceptible grass species.<sup>[2][3]</sup> This technical guide provides an in-depth overview of the physical and chemical properties of **Cyhalofop**-butyl, intended to serve as a crucial resource for researchers, scientists, and professionals involved in drug development and agrochemical research.

## Chemical Identity

| Identifier         | Value                                                       |
|--------------------|-------------------------------------------------------------|
| IUPAC Name         | butyl (2R)-2-[4-(4-cyano-2-fluorophenoxy)phenoxy]propanoate |
| CAS Number         | 122008-85-9                                                 |
| Molecular Formula  | C <sub>20</sub> H <sub>20</sub> FNO <sub>4</sub>            |
| Molecular Weight   | 357.38 g/mol                                                |
| Chemical Structure | (R)-isomer is the predominantly active form                 |

## Physical and Chemical Properties

The physical and chemical characteristics of **Cyhalofop-butyl** are critical to its environmental fate, biological activity, and formulation development. A summary of these properties is presented in the tables below.

### General Physical Properties

| Property       | Value                                 | Source(s) |
|----------------|---------------------------------------|-----------|
| Physical State | White crystalline solid               |           |
| Melting Point  | 45.5 - 51 °C                          |           |
| Boiling Point  | >270 °C (decomposes)                  |           |
| Vapor Pressure | 4.0 x 10 <sup>-7</sup> mm Hg at 25 °C |           |

### Solubility

| Solvent        | Solubility (at 20 °C)     | Source(s) |
|----------------|---------------------------|-----------|
| Water          | 0.44 - 0.7 mg/L (at pH 7) |           |
| Acetonitrile   | >250 g/L                  |           |
| Dichloroethane | >250 g/L                  |           |
| Methanol       | >250 g/L                  |           |
| Acetone        | >250 g/L                  |           |
| Ethyl Acetate  | >250 g/L                  |           |
| n-Heptane      | 6.06 g/L                  |           |
| n-Octanol      | 16.0 g/L                  |           |

### Partition and Distribution

| Property                                                   | Value      | Source(s) |
|------------------------------------------------------------|------------|-----------|
| Octanol-Water Partition Coefficient (log K <sub>ow</sub> ) | 3.3 - 3.32 |           |

## Stability Hydrolysis

**Cyhalofop**-butyl's stability is pH-dependent. It is stable under acidic conditions (pH 4) but hydrolyzes slowly at neutral pH (pH 7). Decomposition is rapid under strongly acidic (pH 1.2) or alkaline (pH 9) conditions. The primary hydrolysis product is **cyhalofop**-acid, which is the herbicidally active form of the molecule.

## Photolysis

In aqueous solutions, **Cyhalofop**-butyl and its primary metabolite, **cyhalofop**-acid, are susceptible to degradation by UV irradiation. However, **Cyhalofop**-butyl is relatively stable in simulated sunlight, even in the presence of photocatalysts.

## Experimental Protocols

The determination of the physical and chemical properties of **Cyhalofop**-butyl follows internationally recognized standard methods, primarily the OECD Guidelines for the Testing of Chemicals. These protocols ensure data consistency and reliability.

## Melting Point Determination

The melting point is determined using the capillary tube method with a melting point apparatus, such as a Thiele tube or a Mel-Temp apparatus.

- Principle: A small, finely powdered sample of **Cyhalofop**-butyl is packed into a capillary tube, which is then heated at a controlled rate in a calibrated apparatus. The temperature range from the onset of melting to complete liquefaction is recorded.
- Apparatus: Capillary tubes, thermometer, heating bath (oil or metal block).
- Procedure:
  - A small amount of dry, powdered **Cyhalofop**-butyl is introduced into a capillary tube, sealed at one end.
  - The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.

- The assembly is placed in a heating bath and heated slowly and uniformly.
- The temperature at which the substance begins to melt and the temperature at which it becomes completely liquid are recorded as the melting range.

## Boiling Point Determination

As **Cyhalofop**-butyl decomposes before boiling, a precise boiling point at atmospheric pressure cannot be determined. The reported value indicates the temperature at which decomposition begins. Standard methods like distillation are used to observe this decomposition point.

## Vapor Pressure Determination

The vapor pressure of a substance with low volatility like **Cyhalofop**-butyl is typically determined using the gas saturation method or the Knudsen effusion method.

- Principle: A stream of inert gas is passed over the substance at a known rate and temperature, becoming saturated with its vapor. The amount of substance transported by the gas is determined, and from this, the vapor pressure is calculated.
- Apparatus: Constant temperature bath, inert gas supply, absorption traps or a sensitive balance for mass loss measurement.

## Water Solubility Determination

The shake-flask method is a common technique for determining the water solubility of chemical substances.

- Principle: An excess amount of **Cyhalofop**-butyl is agitated in a flask with a known volume of water at a constant temperature until equilibrium is reached. The concentration of **Cyhalofop**-butyl in the aqueous phase is then determined analytically.
- Procedure:
  - A surplus of **Cyhalofop**-butyl is added to a flask containing a known volume of distilled water.

- The flask is sealed and agitated in a constant temperature bath for a sufficient period to achieve equilibrium (typically 24-48 hours).
- The solution is then centrifuged or filtered to remove undissolved solid.
- The concentration of **Cyhalofop**-butyl in the clear aqueous phase is quantified using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).

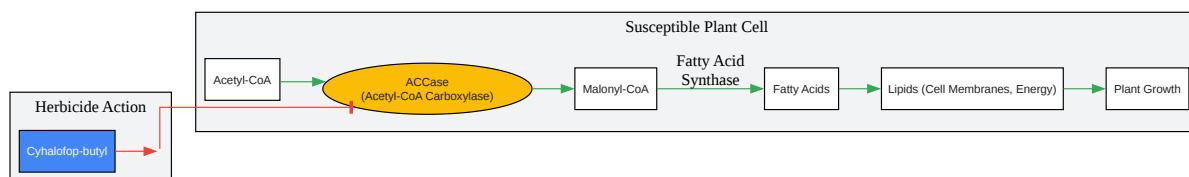
## Octanol-Water Partition Coefficient (Kow) Determination

The shake-flask method (OECD Guideline 107) is a widely used experimental procedure to determine the Kow.

- Principle: The compound is dissolved in a mixture of n-octanol and water. After equilibration, the concentrations of the compound in both the n-octanol and water phases are measured. The Kow is the ratio of these concentrations.
- Procedure:
  - A solution of **Cyhalofop**-butyl is prepared in either water-saturated n-octanol or n-octanol-saturated water.
  - This solution is placed in a vessel with the other phase (n-octanol or water, respectively).
  - The vessel is shaken at a constant temperature until partitioning equilibrium is achieved.
  - The two phases are separated by centrifugation.
  - The concentration of **Cyhalofop**-butyl in each phase is determined by an appropriate analytical technique, such as HPLC.

## Hydrolysis as a Function of pH

The rate of hydrolysis is determined by incubating the substance in sterile aqueous buffer solutions at different pH values and a constant temperature in the dark (OECD Guideline 111).


- Principle: The concentration of the test substance is monitored over time in buffered solutions of varying pH.

- Procedure:

- Sterile aqueous buffer solutions are prepared at pH 4, 7, and 9.
- A known concentration of **Cyhalofop**-butyl is added to each buffer solution.
- The solutions are incubated in the dark at a constant temperature.
- Aliquots are taken at various time intervals and analyzed for the concentration of the parent compound and its degradation products using a method like HPLC.

## Mode of Action

**Cyhalofop**-butyl functions as a herbicide by inhibiting the enzyme Acetyl-CoA Carboxylase (ACCase). This enzyme catalyzes the first committed step in the biosynthesis of fatty acids. The inhibition of ACCase disrupts the production of lipids, which are essential components of cell membranes and for energy storage. This ultimately leads to the cessation of growth and death of the susceptible grassy weeds.



[Click to download full resolution via product page](#)

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [search.library.brandeis.edu \[search.library.brandeis.edu\]](https://search.library.brandeis.edu)
- 2. OECD Guidelines for the Testing of Chemicals - Wikipedia [\[en.wikipedia.org\]](https://en.wikipedia.org)
- 3. Melting Point Determination of Organic Compounds: Chemistry Guide [\[vedantu.com\]](https://vedantu.com)
- To cite this document: BenchChem. [Cyhalofop-butyl: A Comprehensive Technical Guide to its Physical and Chemical Properties]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1662147#physical-and-chemical-properties-of-cyhalofop-butyl\]](https://www.benchchem.com/product/b1662147#physical-and-chemical-properties-of-cyhalofop-butyl)

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)